molecular formula C11H15N3O B1376772 1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one CAS No. 1495679-23-6

1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one

Cat. No.: B1376772
CAS No.: 1495679-23-6
M. Wt: 205.26 g/mol
InChI Key: PMCPAVYDLLPCEE-UHFFFAOYSA-N
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Description

1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one is a chemical compound with the molecular formula C11H15N3O It is a derivative of imidazolidinone, featuring a phenyl group substituted with an aminoethyl group

Scientific Research Applications

1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one typically involves the reaction of 1,2-diamines with carbon dioxide (CO2) in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA). The reaction is carried out in solvents such as acetonitrile (MeCN) or dichloromethane (CH2Cl2) at temperatures ranging from -40°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of imidazolidine derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the imidazolidinone ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)imidazolidin-2-one: Similar structure but with an aminoethyl group at a different position.

    1-(3-Aminopropyl)imidazolidin-2-one: Contains a longer alkyl chain.

    1-(3-Aminoethyl)phenylimidazolidin-4-one: Different substitution pattern on the imidazolidinone ring.

Uniqueness

1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its potential for interactions with aromatic systems, while the aminoethyl group provides sites for hydrogen bonding and electrostatic interactions.

Properties

IUPAC Name

1-[3-(1-aminoethyl)phenyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-8(12)9-3-2-4-10(7-9)14-6-5-13-11(14)15/h2-4,7-8H,5-6,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCPAVYDLLPCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2CCNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1495679-23-6
Record name 1-[3-(1-aminoethyl)phenyl]imidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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